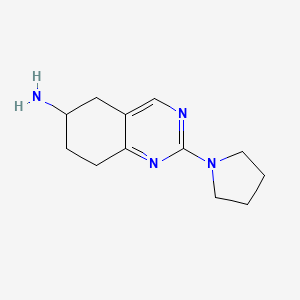
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a heterocyclic compound featuring a pyrrolidine ring fused with a tetrahydroquinazoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinazoline moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolidine derivatives with quinazoline intermediates can be catalyzed by various agents to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with significant biological activity.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Pyrrolizines: Compounds with a similar ring structure but different functional groups.
Uniqueness: 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its specific combination of the pyrrolidine and tetrahydroquinazoline rings, which may confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazolin-6-amine |
InChI |
InChI=1S/C12H18N4/c13-10-3-4-11-9(7-10)8-14-12(15-11)16-5-1-2-6-16/h8,10H,1-7,13H2 |
InChI Key |
BDPZIHJGNSROTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C3CC(CCC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


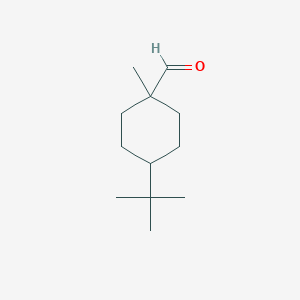
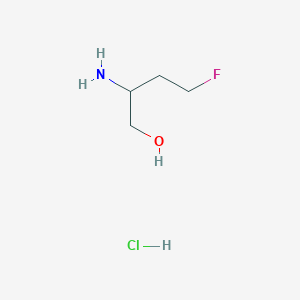

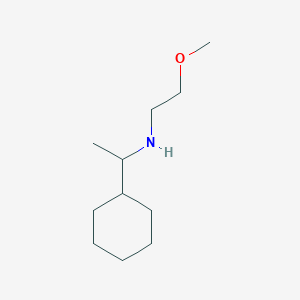
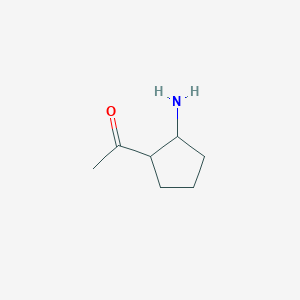
![7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13257974.png)
![2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13257980.png)
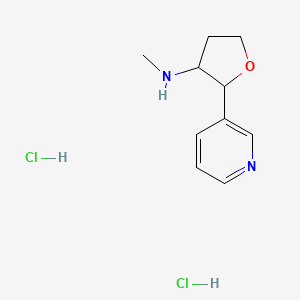
![2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13257999.png)
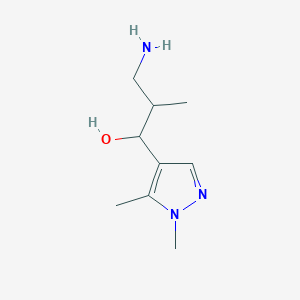
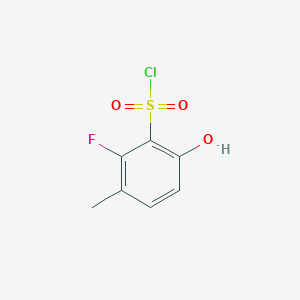
![7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13258006.png)
![3-[(Difluoromethyl)sulfanyl]propanoic acid](/img/structure/B13258008.png)
![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)
